5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Overview
Description
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a triazolo-pyridine ring system. This compound is known for its significant biological and pharmacological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions involve heating the reactants in dry toluene at 140°C under microwave conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and high yield make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolo-pyridine derivatives, which exhibit diverse biological activities .
Scientific Research Applications
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. It acts as an inverse agonist for RORγt, an inhibitor of PHD-1, and a JAK1 and JAK2 inhibitor . These interactions result in the modulation of various biological processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Lacks the trifluoromethyl group but shares the core structure.
5-(Trifluoromethyl)-1,2,4-triazole: Similar trifluoromethyl group but different ring system.
Triazolo[1,5-a]pyrimidine: Contains a similar triazolo ring but with a pyrimidine base.
Uniqueness
The presence of the trifluoromethyl group in 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine enhances its lipophilicity and metabolic stability, making it more effective in biological systems compared to its analogs .
Properties
IUPAC Name |
5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-2-1-3-5-12-6(11)13-14(4)5/h1-3H,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSQTQSLTKVMJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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